molecular formula C18H22FNO5S B3000997 2,5-diethoxy-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide CAS No. 1203361-92-5

2,5-diethoxy-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide

Cat. No.: B3000997
CAS No.: 1203361-92-5
M. Wt: 383.43
InChI Key: JFFSTQNKNHGUQP-UHFFFAOYSA-N
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Description

2,5-diethoxy-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide is a versatile chemical compound with immense potential for scientific research. This compound is known for its multifaceted applications and is used in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-diethoxy-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,5-diethoxybenzenesulfonyl chloride with 2-(4-fluorophenoxy)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the desired quality standards .

Chemical Reactions Analysis

Types of Reactions

2,5-diethoxy-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2,5-diethoxy-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of biological processes and as a probe for investigating enzyme activities.

    Medicine: Potential therapeutic applications, including the development of new drugs and treatments.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-diethoxy-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-diethoxy-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide
  • 2,5-Diethoxy-N-(4-fluorophenyl)benzenesulfonamide

Uniqueness

2,5-diethoxy-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its versatility and wide range of applications make it a valuable compound for scientific research.

Properties

IUPAC Name

2,5-diethoxy-N-[2-(4-fluorophenoxy)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FNO5S/c1-3-23-16-9-10-17(24-4-2)18(13-16)26(21,22)20-11-12-25-15-7-5-14(19)6-8-15/h5-10,13,20H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFSTQNKNHGUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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